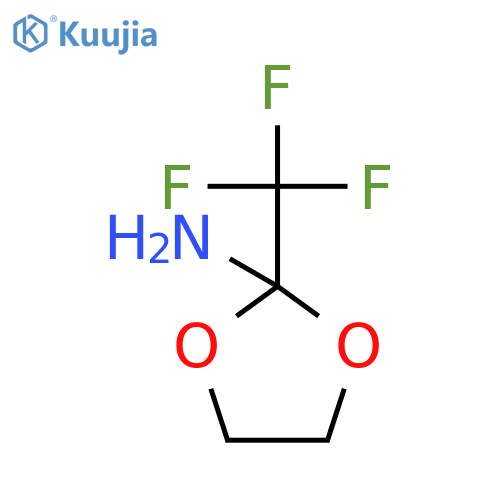Cas no 70247-62-0 (2-(trifluoromethyl)-1,3-dioxolan-2-amine)

70247-62-0 structure
商品名:2-(trifluoromethyl)-1,3-dioxolan-2-amine
CAS番号:70247-62-0
MF:C4H6F3NO2
メガワット:157.091151714325
MDL:MFCD06762714
CID:4152850
PubChem ID:12637186
2-(trifluoromethyl)-1,3-dioxolan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxolan-2-amine, 2-(trifluoromethyl)-
- 2-TRIFLUOROMETHYL-[1,3]DIOXOLAN-2-YLAMINE
- 2-(trifluoromethyl)-1,3-dioxolan-2-amine
- 859-689-9
- G21378
- CID 12637186
- 70247-62-0
- AKOS006295655
- EN300-268258
-
- MDL: MFCD06762714
- インチ: InChI=1S/C4H6F3NO2/c5-3(6,7)4(8)9-1-2-10-4/h1-2,8H2
- InChIKey: BUBYVSFCHYNWMD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 157.03506292Da
- どういたいしつりょう: 157.03506292Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0
2-(trifluoromethyl)-1,3-dioxolan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-268258-2.5g |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 2.5g |
$614.0 | 2023-09-11 | |
| Enamine | EN300-268258-10g |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 10g |
$1346.0 | 2023-09-11 | |
| A2B Chem LLC | AV95575-50mg |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 50mg |
$91.00 | 2024-04-19 | |
| 1PlusChem | 1P01B2QF-50mg |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 50mg |
$94.00 | 2025-03-19 | |
| A2B Chem LLC | AV95575-5g |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 5g |
$991.00 | 2024-04-19 | |
| A2B Chem LLC | AV95575-100mg |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 100mg |
$123.00 | 2024-04-19 | |
| Enamine | EN300-268258-0.1g |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 0.1g |
$83.0 | 2023-09-11 | |
| Ambeed | A1085356-1g |
2-(Trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 1g |
$217.0 | 2024-04-17 | |
| Enamine | EN300-268258-5.0g |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 5.0g |
$908.0 | 2023-03-01 | |
| Enamine | EN300-268258-0.05g |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 0.05g |
$53.0 | 2023-09-11 |
2-(trifluoromethyl)-1,3-dioxolan-2-amine 関連文献
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
70247-62-0 (2-(trifluoromethyl)-1,3-dioxolan-2-amine) 関連製品
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 57707-64-9(2-azidoacetonitrile)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:70247-62-0)2-(trifluoromethyl)-1,3-dioxolan-2-amine

清らかである:99%
はかる:1g
価格 ($):195.0